5-(ethoxymethyl)-1-ethyl-1H-pyrazole
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Overview
Description
5-(Ethoxymethyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an ethoxymethyl group at the 5-position and an ethyl group at the 1-position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides in the presence of a base.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced at the 5-position through a nucleophilic substitution reaction using ethoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The ethoxymethyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ethoxymethyl chloride, ethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the ethoxymethyl or ethyl groups.
Scientific Research Applications
5-(Ethoxymethyl)-1-ethyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furfural: Another compound with an ethoxymethyl group, used as a biofuel and chemical intermediate.
5-Methylfurfural: A hydrophobic analog of 5-(hydroxymethyl)furfural, used in various chemical applications.
2,5-Diformylfuran: A partially oxidized derivative of 5-(hydroxymethyl)furfural, used in the synthesis of polymers and other materials.
Uniqueness
5-(Ethoxymethyl)-1-ethyl-1H-pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxymethyl group and an ethyl group on the pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(ethoxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-10-8(5-6-9-10)7-11-4-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJWDZNMXOXBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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